Pinoresinol diglucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

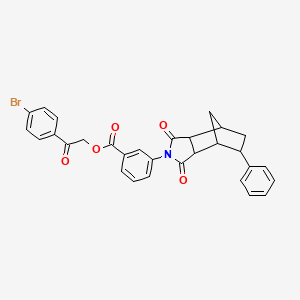

Pinoresinol diglucopyranoside is a lignan compound found in various plants, including Eucommia ulmoides Oliv. and Prunus domestica. It is known for its diverse pharmacological properties, such as antioxidant, antihypertensive, and hepatoprotective activities . This compound has garnered significant interest due to its potential therapeutic applications in combating oxidative stress, hyperglycemia, and hepatic toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinoresinol diglucopyranoside can be synthesized through enzymatic transglycosylation reactions. For instance, cyclodextrin glycosyltransferase from Bacillus circulans A11 can catalyze the transglycosylation of pinoresinol using β-cyclodextrin as the glycosyl donor .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation. Endophytic fungi, such as Phomopsis sp., isolated from Eucommia ulmoides Oliv., have been shown to produce this compound. The compound can be isolated using S-8 resin and purified to a high degree using preparative high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Pinoresinol diglucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, which retain the core lignan structure but exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Pinoresinol diglucopyranoside exerts its effects through various molecular targets and pathways. It activates the Wnt/β-catenin signaling pathway, which plays a crucial role in protecting osteoblasts and promoting bone formation . Additionally, it inhibits α-glucosidase and α-amylase, leading to reduced glucose levels and improved insulin sensitivity .

Comparison with Similar Compounds

Similar Compounds

Pinoresinol: A lignan with similar pharmacological activities but different solubility and permeability properties.

Secoisolariciresinol diglucoside: Another lignan glycoside with antioxidant and anti-inflammatory properties.

Uniqueness

Pinoresinol diglucopyranoside is unique due to its dual glucopyranoside moieties, which enhance its solubility and bioavailability compared to its aglycone counterpart, pinoresinol . This structural feature contributes to its potent antihypertensive and hepatoprotective activities .

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[2-methoxy-4-[6-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]phenoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSJQWDXAYNLNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462263.png)

![6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12462272.png)

-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12462274.png)

![1-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12462276.png)

![5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B12462287.png)

![2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12462298.png)

![2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12462300.png)